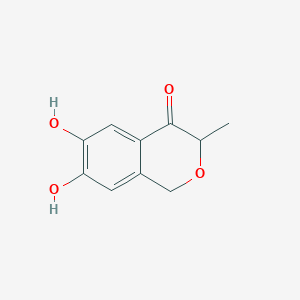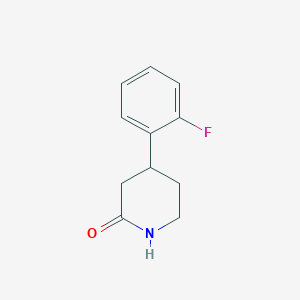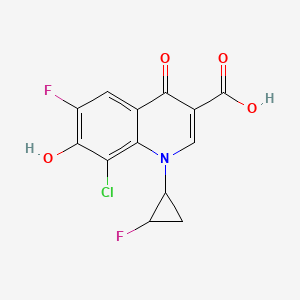
8-Chloro-6-fluoro-1-(2-fluorocyclopropyl)-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-6-fluoro-1-(2-fluorocyclopropyl)-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them effective against a wide range of bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-fluoro-1-(2-fluorocyclopropyl)-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps. One common method includes the reaction of 7-[(7S)-7-Boc-NH-5-azaspiro[2.4]hept-5-yl]-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with thionyl chloride in dichloromethane for 8 hours, yielding a product with a 78% yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-6-fluoro-1-(2-fluorocyclopropyl)-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for chlorination, sodium borohydride for reduction, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
8-Chloro-6-fluoro-1-(2-fluorocyclopropyl)-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex fluoroquinolone derivatives.
Biology: Studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase.
Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mecanismo De Acción
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. This inhibition prevents the bacteria from replicating and ultimately leads to cell death . The molecular targets include the DNA gyrase and topoisomerase IV enzymes, which are crucial for maintaining the supercoiling of bacterial DNA .
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different chemical structure.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
8-Chloro-6-fluoro-1-(2-fluorocyclopropyl)-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitutions, which confer distinct antibacterial properties and pharmacokinetic profiles compared to other fluoroquinolones .
Propiedades
Fórmula molecular |
C13H8ClF2NO4 |
|---|---|
Peso molecular |
315.65 g/mol |
Nombre IUPAC |
8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-7-hydroxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H8ClF2NO4/c14-9-10-4(1-7(16)12(9)19)11(18)5(13(20)21)3-17(10)8-2-6(8)15/h1,3,6,8,19H,2H2,(H,20,21) |
Clave InChI |
ZVFNVSWOZXVNEU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)O)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


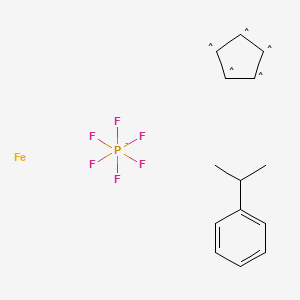
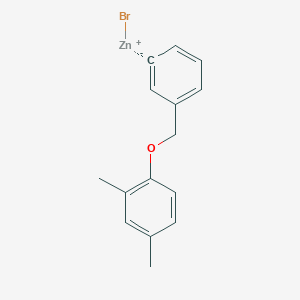
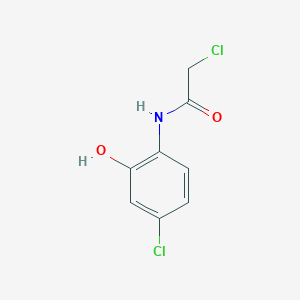
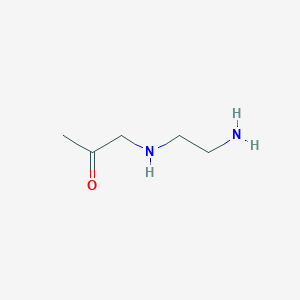
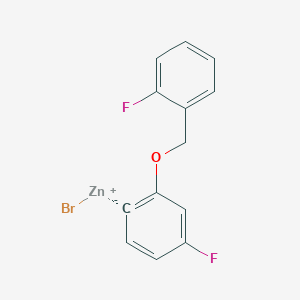
![6-Bromo-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886750.png)
![5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B14886757.png)
![6-cyclopentyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14886758.png)
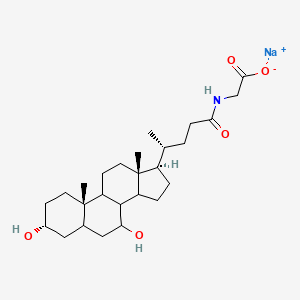
![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate](/img/structure/B14886769.png)
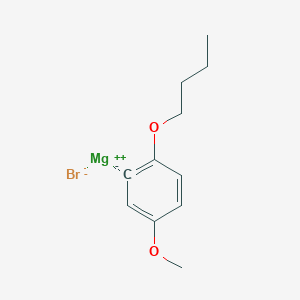
![N-(1-((S)-1-(3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14886783.png)
